DDD028

Analgesic potency Neuropathic pain Inflammatory pain

CIPN researchers often face analgesics that induce tolerance, cause sedation, or fail to protect peripheral nerves. DDD028, a pentacyclic pyridoindolobenzazepine, directly addresses these limitations: • Dual analgesic & neuroprotective efficacy: At 10 mg/kg p.o., restores sensory nerve conduction velocity & prevents intraepidermal nerve fiber loss in paclitaxel models, outperforming pregabalin (30 mg/kg). • Sustained efficacy without tolerance: Repeated daily oral dosing for 18 days maintains anti-hyperalgesic effect, unlike gabapentinoids or opioids. • Clean pharmacology: No binding to opioid, cannabinoid, dopamine, or histamine receptors; no sedation at analgesic doses (1-5 mg/kg p.o.).

Molecular Formula C20H20N2
Molecular Weight 288.39
CAS No. 1538586-09-2
Cat. No. B607001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDDD028
CAS1538586-09-2
SynonymsDDD-028;  DDD 028;  DDD028; 
Molecular FormulaC20H20N2
Molecular Weight288.39
Structural Identifiers
SMILESCN(C1)CCC2=C1C3=CC=CC4=C3N2CCC5=C4C=CC=C5
InChIInChI=1S/C20H20N2/c1-21-13-11-18-19-16(17-8-4-5-12-22(17)18)10-9-14-6-2-3-7-15(14)20(19)21/h2-4,6,8-10H,5,7,11-13H2,1H3
InChIKeyFHRZCHUEQWWCCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DDD028 Baseline Profile


DDD028 is a pentacyclic pyridoindolobenzazepine derivative that functions as a non-opioid, non-cannabinoid analgesic, distinguishing it from standard analgesic classes. In vitro receptor profiling demonstrates that DDD028 lacks binding affinity for opioid, cannabinoid, dopamine, and histamine receptors [1]. Its 3-dimensional molecular structure has been unequivocally confirmed by single-crystal X-ray crystallography [2], ensuring rigorous chemical characterization for procurement and research use.

DDD028 Pharmacological Differentiation


In neuropathic and inflammatory pain models, standard-of-care analgesics such as pregabalin, indomethacin, and duloxetine operate through distinct pharmacological mechanisms, yet they uniformly lack the dual symptomatic and neuroprotective profile observed with DDD028. Direct comparative evidence demonstrates that DDD028 significantly outperforms pregabalin in preserving peripheral nerve structural integrity and electrophysiological function in paclitaxel-induced neuropathy models [1]. Furthermore, repeated daily oral dosing of DDD028 does not induce tolerance to its anti-hyperalgesic effect over extended treatment periods [2], whereas tolerance development is a documented clinical limitation for gabapentinoids and opioids. This divergence in both efficacy and in vivo pharmacology renders generic substitution with in-class compounds scientifically unsound for research applications requiring sustained analgesia without tolerance or nerve protection.

DDD028 Evidence-Based Differentiation


Analgesic Potency vs. Pregabalin & Indomethacin

DDD028 demonstrates approximately 6-fold greater analgesic potency than pregabalin and indomethacin across standardized rodent models of neuropathic (spinal nerve ligation, chronic constriction injury) and inflammatory (Complete Freund's Adjuvant-induced) pain [1]. This quantification is derived from active oral dose ranges required for efficacy.

Analgesic potency Neuropathic pain Inflammatory pain

Neuroprotection vs. Pregabalin in CIPN

In a direct comparison using a paclitaxel-induced neuropathy mouse model, DDD028 (10 mg/kg p.o.) preserved sensory nerve conduction velocity and prevented intraepidermal nerve fiber loss to a significantly greater extent than pregabalin (30 mg/kg p.o.) [1]. This outcome was assessed via electrophysiological and histopathological endpoints, with DDD028 restoring near-normal sensory nerve conduction in paclitaxel-treated animals [1].

Neuroprotection Chemotherapy-induced neuropathy Disease modification

Tolerance Profile vs. Gabapentinoids

In a paclitaxel-induced neuropathy rat model, repeated daily oral treatment with DDD028 (10 mg/kg) for 18 consecutive days maintained its full anti-hyperalgesic effect without evidence of tolerance development [1]. This is in contrast to the well-documented tolerance to analgesic effects observed with chronic administration of gabapentinoids (e.g., pregabalin, gabapentin) in both preclinical and clinical settings.

Tolerance development Chronic dosing Neuropathic pain

Receptor Selectivity vs. Opioid & Cannabinoid Analgesics

In vitro receptor binding assays demonstrate that DDD028 exhibits no detectable affinity for opioid, cannabinoid (CB1, CB2), dopamine, or histamine receptors at pharmacologically relevant concentrations [1]. This contrasts sharply with conventional analgesics such as morphine (μ-opioid receptor agonist) or delta-9-tetrahydrocannabinol (cannabinoid receptor agonist), which produce analgesia through these same receptors and carry associated liabilities (tolerance, dependence, abuse, sedation).

Receptor selectivity Off-target pharmacology Abuse potential

Structural Confirmation by X-Ray Crystallography

The 3-dimensional molecular structure of DDD028 has been rigorously confirmed by single-crystal X-ray crystallography [1]. Many research compounds and analogs lack this level of structural characterization, which is essential for ensuring batch-to-batch consistency and correlating biological activity with precise molecular geometry. This characterization provides a definitive benchmark for identity and purity verification by end-users.

Chemical identity Structural confirmation Quality control

Sedation Profile vs. Opioid Analgesics

In the initial characterization study, visual observation of all animals receiving effective analgesic doses (1–5 mg/kg p.o.) of DDD028 indicated that the compound was well-tolerated without any signs of sedation [1]. This is a significant contrast to many opioid analgesics (e.g., morphine) and gabapentinoids (e.g., pregabalin), which frequently produce dose-limiting sedation or motor impairment in preclinical models.

CNS side effects Sedation Tolerability

DDD028 Research Applications


CIPN Disease-Modification Studies

DDD028 is the preferred compound for CIPN research where the primary objective is to assess preservation of peripheral nerve structure and function. Evidence demonstrates that DDD028 (10 mg/kg p.o.) restores sensory nerve conduction velocity and prevents intraepidermal nerve fiber loss in paclitaxel-treated mice, effects not achieved by pregabalin (30 mg/kg) [1]. Its dual analgesic and neuroprotective profile, coupled with sustained efficacy upon repeated dosing without tolerance development [2], makes it ideal for longitudinal studies aimed at evaluating disease-modifying interventions for chemotherapy-induced neurotoxicity.

Non-Opioid, Non-Cannabinoid Analgesic Mechanisms

For researchers seeking to dissect pain pathways without engaging classical analgesic targets, DDD028 offers a clean pharmacological tool. Its demonstrated lack of binding affinity for opioid, cannabinoid, dopamine, and histamine receptors [1] ensures that observed analgesic effects are not confounded by activation of these systems. This is particularly valuable in studies exploring nicotinic receptor-mediated analgesia, as DDD028's effects are fully blocked by α7 nAChR antagonists [2], providing a defined, tractable mechanism of action for experimental interrogation.

Chronic Pain Studies Without Tolerance

DDD028 is uniquely suited for chronic pain studies where maintaining consistent analgesic efficacy over extended periods is paramount. The finding that repeated daily oral administration for 18 days in a paclitaxel-induced neuropathy model did not lead to tolerance development [1] distinguishes DDD028 from gabapentinoids and opioids, which often require dose escalation. This property reduces experimental variability and simplifies data interpretation in long-term studies of neuropathic pain.

Behavioral Pain Studies Without Sedation

In behavioral assays where sedation can mask or confound pain-related behaviors (e.g., von Frey, hot plate, rotarod), DDD028 provides a critical advantage. Visual observation in rodent models confirms that DDD028 at analgesic doses (1–5 mg/kg p.o.) does not induce sedation [1]. This contrasts with many standard analgesics (e.g., morphine, pregabalin) and allows for more accurate and translatable assessment of pain-related endpoints without motor impairment as a confounding factor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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